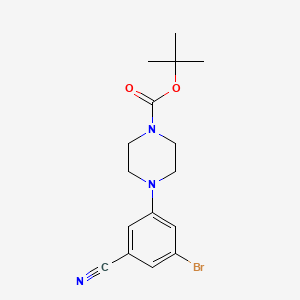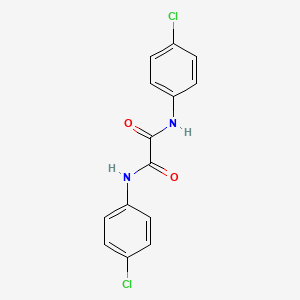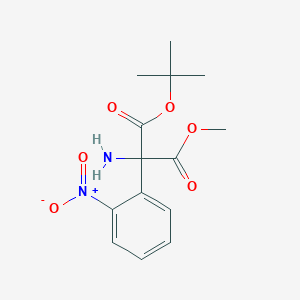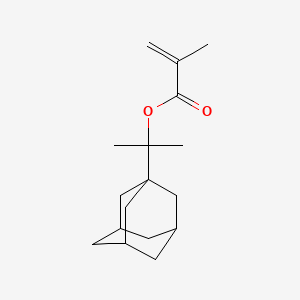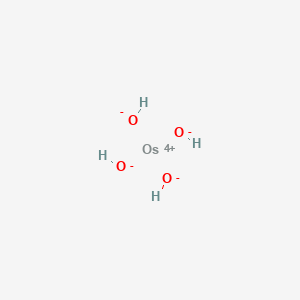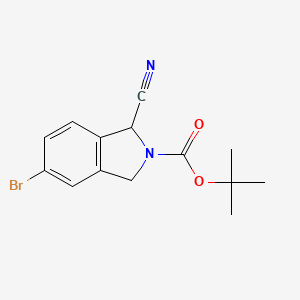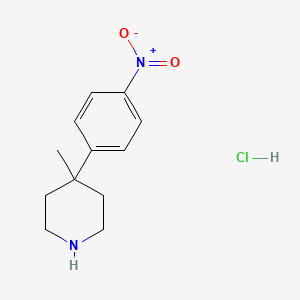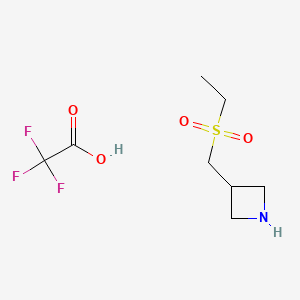
Antibacterial agent 37
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 37, also known as LL-37, is a human antimicrobial peptide that plays a crucial role in the innate immune system. It is part of the cathelicidin family and is known for its broad-spectrum antibacterial activity. LL-37 is effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, viruses, and fungi. Its ability to modulate the immune response and promote wound healing makes it a promising candidate for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: LL-37 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of LL-37 involves recombinant DNA technology, where the gene encoding LL-37 is inserted into a suitable expression system, such as Escherichia coli. The bacteria are cultured, and the peptide is expressed, harvested, and purified. This method allows for large-scale production of LL-37 with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: LL-37 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and enhance its stability and activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used to oxidize methionine residues in LL-37, leading to the formation of methionine sulfoxide.
Reduction: Dithiothreitol (DTT) is used to reduce disulfide bonds in LL-37, resulting in the formation of free thiol groups.
Major Products Formed: The major products formed from these reactions include oxidized LL-37, reduced LL-37, and various LL-37 analogs with enhanced properties .
Applications De Recherche Scientifique
LL-37 has a wide range of scientific research applications:
Chemistry: LL-37 is used as a model peptide for studying peptide-membrane interactions and the development of peptide-based therapeutics.
Biology: LL-37 is studied for its role in the immune system, including its ability to modulate the inflammatory response and promote wound healing.
Medicine: LL-37 is being investigated as a potential therapeutic agent for treating bacterial infections, chronic wounds, and inflammatory diseases.
Industry: LL-37 is used in the development of antimicrobial coatings and materials for medical devices and implants
Mécanisme D'action
LL-37 exerts its antibacterial effects primarily through membrane disruption. The peptide’s net positive charge allows it to bind to the negatively charged bacterial membrane, leading to membrane destabilization and cell lysis. Additionally, LL-37 can modulate the immune response by binding to lipopolysaccharides (LPS) and lipoteichoic acids (LTA), neutralizing their endotoxin effects. LL-37 also interacts with various molecular targets and pathways, including the activation of immune cells and the promotion of wound healing .
Comparaison Avec Des Composés Similaires
Human Beta-Defensin 2 (HBD-2): Another antimicrobial peptide with broad-spectrum activity.
Magainin: An antimicrobial peptide derived from frog skin with similar membrane-disrupting properties.
Protegrin: A peptide with potent antibacterial activity and a similar mechanism of action.
Uniqueness of LL-37: LL-37 is unique due to its dual role in both direct antibacterial activity and immune modulation. Unlike other antimicrobial peptides, LL-37 has a broader spectrum of activity and can promote wound healing and tissue regeneration. Its ability to neutralize endotoxins and modulate the immune response makes it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C12H20N4O7S |
|---|---|
Poids moléculaire |
364.38 g/mol |
Nom IUPAC |
[(2S,5R)-7-oxo-2-[[(2S)-pyrrolidin-2-yl]methoxycarbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H20N4O7S/c17-11(14-22-7-8-2-1-5-13-8)10-4-3-9-6-15(10)12(18)16(9)23-24(19,20)21/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21)/t8-,9+,10-/m0/s1 |
Clé InChI |
ZUNVUNFTDRACHR-AEJSXWLSSA-N |
SMILES isomérique |
C1C[C@H](NC1)CONC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O |
SMILES canonique |
C1CC(NC1)CONC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



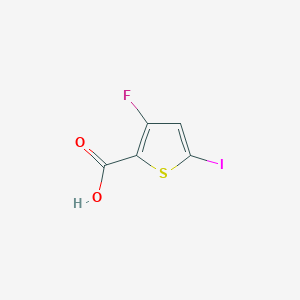
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)

